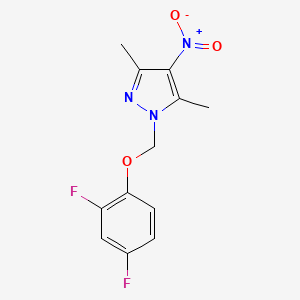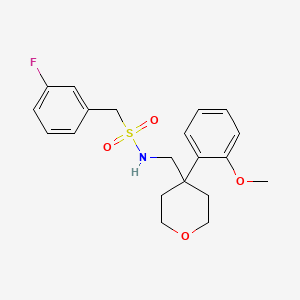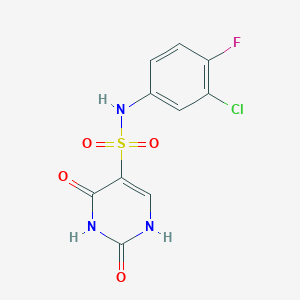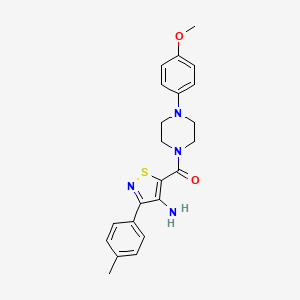
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with nitro, methyl, and difluorophenoxy groups
准备方法
The synthesis of 1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Attachment of the difluorophenoxy group: This step involves the reaction of the nitro-substituted pyrazole with 2,4-difluorophenol in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the difluorophenoxy group can be replaced with other aryl groups using palladium catalysts and boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, hydrogen gas, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluorophenoxy group can enhance binding affinity to target proteins. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-1H-pyrazole:
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-amino-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
属性
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c1-7-12(17(18)19)8(2)16(15-7)6-20-11-4-3-9(13)5-10(11)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBQNBUQDFXKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)
![2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2972831.png)

![N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2972833.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)
![3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride](/img/structure/B2972837.png)
![N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2972840.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenoxypropanamide](/img/structure/B2972846.png)

![7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione](/img/structure/B2972850.png)

